2,2-Difluorocyclooctan-1-ol
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Overview
Description
2,2-Difluorocyclooctan-1-ol is an organic compound characterized by a cyclooctane ring with two fluorine atoms attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms . The presence of fluorine atoms and a hydroxyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclooctan-1-ol typically involves the fluorination of cyclooctanone followed by reduction. One common method is the reaction of cyclooctanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclooctanone is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclooctan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorocyclooctanone or 2,2-difluorocyclooctanal.
Reduction: Cyclooctane or other reduced derivatives.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclooctan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Dichlorocyclooctan-1-ol: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Cyclooctane: A simpler cycloalkane without any functional groups, used as a reference compound in studies
Uniqueness
2,2-Difluorocyclooctan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and reactivity in various chemical reactions.
Properties
IUPAC Name |
2,2-difluorocyclooctan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARUYNUQJOWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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